4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H12O4. It is also known by its synonyms, such as bicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1-methyl ester and bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester . This compound is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure . The reaction conditions typically include the use of ultraviolet light to initiate the cycloaddition. Industrial production methods may involve optimizing this process for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new bicyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar bicyclic compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and functional groups.
Bicyclo[2.1.1]hexane derivatives:
Properties
IUPAC Name |
4-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-7(12)9-3-2-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVUNUBFPAVHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141046-52-8 |
Source
|
Record name | 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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